molecular formula C19H22N8O B2847458 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1902897-74-8

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Katalognummer B2847458
CAS-Nummer: 1902897-74-8
Molekulargewicht: 378.44
InChI-Schlüssel: KSBFYDBSFVZSAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H22N8O and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound that can be synthesized through various chemical methods, contributing to the field of heterocyclic chemistry. For instance, the synthesis of novel N-cycloalkanes, morpholines, piperazines, and pyrazole derivatives has been explored through intramolecular cyclization processes, highlighting the versatility and potential of incorporating the pyrazole moiety for developing new chemical entities (Yuh-Wen Ho & Maw-Cherng Suen, 2013). Such compounds have implications in drug development, offering a structural basis for the synthesis of potential therapeutic agents.

Molecular Interaction and Receptor Antagonism

Molecular interaction studies have revealed the antagonist potential of compounds similar to this compound, particularly in the context of cannabinoid receptors. The structural analogs of this compound demonstrate potent and selective antagonism for the CB1 cannabinoid receptor, providing insights into the conformational preferences and molecular mechanisms underlying receptor-ligand interactions (J. Shim et al., 2002). These findings are crucial for the design of new therapeutic agents targeting cannabinoid receptors, with potential applications in treating disorders related to cannabinoid system dysregulation.

Antituberculosis Activity

Research into the development of novel Mycobacterium tuberculosis inhibitors has identified derivatives of this compound as promising candidates. Specifically, studies on 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, with certain compounds exhibiting potent in vitro activities and low cytotoxicity (Ganesh Samala et al., 2013). These findings underscore the potential of this compound derivatives in the development of new antituberculosis therapies.

Antagonistic Activities and Biofilm Inhibition

In addition to their potential as antituberculosis agents, certain derivatives of this compound have been studied for their antibacterial efficacies and biofilm inhibition activities. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial activities and biofilm inhibition, surpassing reference drugs in effectiveness against various bacterial strains (Ahmed E. M. Mekky & S. Sanad, 2020). These findings highlight the broad spectrum of biological activities exhibited by derivatives of this compound, suggesting their potential in developing new antibacterial and biofilm-preventive agents.

Eigenschaften

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c28-19(14-2-1-3-16(10-14)27-12-20-24-25-27)21-15-6-8-26(9-7-15)18-11-17(22-23-18)13-4-5-13/h1-3,10-13,15H,4-9H2,(H,21,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFYDBSFVZSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.